Fmoc-N-alpha-methyl-L-tryptophan: A Comprehensive Technical Guide
Fmoc-N-alpha-methyl-L-tryptophan: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-N-alpha-methyl-L-tryptophan is a pivotal building block in modern peptide synthesis, offering unique advantages in the design and development of novel peptide-based therapeutics. The incorporation of an N-alpha-methyl group on the tryptophan residue imparts specific conformational constraints and enhances proteolytic stability, properties that are highly sought after in drug discovery. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of Fmoc-N-alpha-methyl-L-tryptophan, tailored for professionals in the fields of chemistry, biochemistry, and pharmacology.
Chemical and Physical Properties
Fmoc-N-alpha-methyl-L-tryptophan is a white to off-white solid or powder.[1][2] The presence of the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for solid-phase peptide synthesis (SPPS) under mild basic conditions for deprotection.[3]
Table 1: Physicochemical Properties of Fmoc-N-alpha-methyl-L-tryptophan
| Property | Value | Reference |
| Molecular Formula | C₂₇H₂₄N₂O₄ | [1][2] |
| Molecular Weight | 440.5 g/mol | [1][2] |
| Appearance | White to off-white solid or powder | [1][2] |
| CAS Number | 112913-63-0 | [1][2] |
| Purity | ≥ 95% (HPLC) | [1][2] |
| Storage Conditions | 0-8°C | [1][2] |
Spectroscopic Data
Table 2: Spectroscopic Data for Fmoc-L-tryptophan (for reference)
| Technique | Key Features |
| ¹H NMR | Characteristic peaks for the fluorenyl, indole, and amino acid backbone protons are expected. The N-alpha-methyl group in Fmoc-N-alpha-methyl-L-tryptophan would introduce a singlet at approximately 2.5-3.0 ppm. |
| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, and aliphatic carbons of the molecule. |
| FTIR (KBr) | Characteristic absorption bands for N-H stretching (indole), C=O stretching (carbamate and carboxylic acid), and aromatic C-H stretching are anticipated. |
| Mass Spectrometry | The molecular ion peak [M+H]⁺ would be expected at m/z 441.5. |
Experimental Protocols
Synthesis of Fmoc-N-alpha-methyl-L-tryptophan
The synthesis of Fmoc-N-alpha-methyl-L-tryptophan can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection. A general solid-phase approach using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid has been reported for the synthesis of Fmoc-N-methylated amino acids and can be adapted for tryptophan.[4]
Materials:
-
Fmoc-L-tryptophan
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Dimethyl sulfate or Methyl iodide
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
MilliQ water
Procedure:
-
Resin Loading: Swell the 2-CTC resin in anhydrous DCM. Dissolve Fmoc-L-tryptophan in anhydrous DCM, add to the resin, followed by the addition of DIPEA. Agitate the mixture for 2 hours.
-
Fmoc Deprotection: Wash the resin and treat with 20% piperidine in DMF to remove the Fmoc group.
-
N-alpha-Sulfonylation: React the free amine on the resin with o-NBS-Cl in the presence of a base.
-
N-alpha-Methylation: Perform the alkylation using dimethyl sulfate or methyl iodide.[4]
-
Sulfonamide Deprotection: Remove the o-NBS protecting group.
-
Fmoc Protection: Re-introduce the Fmoc group by reacting with Fmoc-OSu or Fmoc-Cl.
-
Cleavage from Resin: Cleave the Fmoc-N-alpha-methyl-L-tryptophan from the resin using a mild solution of 1% TFA in DCM.[4] Neutralize the product immediately to prevent degradation.
Purification
The crude product can be purified by recrystallization or preparative high-performance liquid chromatography (HPLC).
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethyl acetate) and allow it to cool slowly to induce crystallization.
-
Preparative HPLC: Utilize a C18 column with a gradient of acetonitrile in water containing 0.1% TFA.
Solid-Phase Peptide Synthesis (SPPS) Protocol
Fmoc-N-alpha-methyl-L-tryptophan is a valuable building block in SPPS.
General SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Activate the carboxylic acid of Fmoc-N-alpha-methyl-L-tryptophan using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF, then add it to the resin. Allow the reaction to proceed for a specified time.
-
Washing: Wash the resin to remove excess reagents.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Role in Drug Development
The N-alpha-methylation of amino acids, including tryptophan, is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide drugs.
Key Advantages of N-alpha-Methylation:
-
Increased Proteolytic Stability: The methyl group sterically hinders the approach of proteases, thereby increasing the in vivo half-life of the peptide.
-
Conformational Rigidity: N-methylation restricts the rotation around the N-Cα bond, leading to a more defined peptide conformation. This can result in higher receptor affinity and selectivity.
-
Improved Membrane Permeability: The increased lipophilicity due to the methyl group can enhance the ability of the peptide to cross cell membranes.[5]
These improved properties make peptides containing N-alpha-methyl-tryptophan promising candidates for the development of therapeutics for a range of diseases, including neurological disorders and cancer.[1][2]
Conclusion
Fmoc-N-alpha-methyl-L-tryptophan is a specialized amino acid derivative that offers significant benefits for the synthesis of peptide-based drugs with enhanced stability, conformation, and bioavailability. The protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their work. Further optimization of the described experimental procedures may be necessary to achieve the desired outcomes for specific applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
